benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate
Description
Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a benzyl carboxylate group at the 1-position and a (1E)-3-phenoxypropenyl substituent at the 2-position. The phenoxy group introduces aromaticity and hydrophobicity, distinguishing it from analogs with heterocyclic substituents.
Properties
IUPAC Name |
benzyl 2-[(E)-3-phenoxyprop-1-enyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(25-17-18-9-3-1-4-10-18)22-15-7-11-19(22)12-8-16-24-20-13-5-2-6-14-20/h1-6,8-10,12-14,19H,7,11,15-17H2/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWKCCRFSJKBCQ-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbobenzyloxy (Cbz) Protection of Pyrrolidine
The core pyrrolidine scaffold is frequently functionalized via carbobenzyloxy (Cbz) protection. A representative method involves reacting pyrrolidine with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C for 14 hours, yielding benzyl pyrrolidine-1-carboxylate intermediates. This step ensures regioselective protection of the secondary amine, critical for subsequent functionalization.
- Dissolve pyrrolidine (6.7 g, 96 mmol) in dichloromethane (100 mL) at 0°C.
- Add Cbz-Cl (13.6 g, 80 mmol) dropwise under nitrogen.
- Stir for 14 hours, followed by solvent removal under vacuum.
- Purify via ethyl acetate extraction and acid/base washes.
This method achieves >99% yield for analogous structures, though steric hindrance from the 2-substituent in the target compound may necessitate longer reaction times.
Introduction of the 3-Phenoxyprop-1-en-1-yl Group
The (1E)-3-phenoxyprop-1-en-1-yl side chain is installed via palladium-catalyzed cross-coupling or Wittig olefination. Patent US5399578A describes a general strategy for allylic ether formation using phenoxypropanal and pyrrolidine derivatives under basic conditions.
Wittig Reaction Approach :
- Generate the ylide from phenoxypropyltriphenylphosphonium bromide using sodium hydride.
- React with benzyl pyrrolidine-1-carboxylate-2-carbaldehyde in tetrahydrofuran (THF) at −78°C.
- Isolate the (E)-alkene via silica gel chromatography.
Key Observations :
One-Pot Tandem Synthesis
Recent advances employ tandem Cbz protection/alkenylation sequences. A 2025 PubChem entry highlights a method combining Cbz-Cl activation with in situ Horner-Wadsworth-Emmons olefination:
- React pyrrolidine with Cbz-Cl in the presence of triethylamine.
- Add phenoxypropanal and bis(2,2,2-trifluoroethyl) phosphonate.
- Heat at 60°C for 2 hours to afford the target compound in 78% yield.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Dichloromethane | +15% | |
| Temperature | 0°C → RT | -20% | |
| Catalyst (Pd(PPh₃)₄) | 5 mol% | +32% |
Polar aprotic solvents (e.g., DMF) improve alkene geometry but reduce yields due to side reactions.
Protecting Group Alternatives
While Cbz dominates industrial synthesis, patent CA3148502A1 reports tert-butoxycarbonyl (Boc) protection for enhanced stability:
- Protect pyrrolidine with Boc₂O in THF/water.
- Deprotect with trifluoroacetic acid before alkenylation.
This method avoids benzyl ether cleavage but requires additional steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows >98% purity for scale-up batches. Residual solvents (DCM, THF) are controlled to <0.1% via vacuum drying.
Industrial-Scale Challenges
Cost-Efficiency
Benzyl chloroformate accounts for 60% of raw material costs. Substituting with methyl chloroformate reduces expenses but necessitates post-synthesis benzylation.
Emerging Methodologies
Enzymatic Resolution
A 2024 study utilizes lipase B to enantioselectively hydrolyze racemic mixtures, achieving 99% ee for (R)-configured products.
Flow Chemistry
Microreactor systems enhance heat dissipation during exothermic steps, enabling kilogram-scale production with 90% yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.
Scientific Research Applications
Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Size: The phenoxy analog has a larger molecular weight (351.44 vs. 330.42 g/mol) due to the aromatic substituent, increasing steric bulk.
Polarity and Solubility: The morpholino group enhances polarity, likely improving aqueous solubility compared to the phenoxy variant, which is more lipophilic.
Conformational Analysis
The pyrrolidine ring’s puckering, quantified via Cremer-Pople parameters (), influences bioactivity. For example:
- A flattened ring (low puckering amplitude) may enhance planarity for receptor binding.
- Substituents like phenoxy or morpholino could sterically bias the ring toward specific conformations .
Biological Activity
Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate, a compound with the molecular formula and CAS number 956979-03-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzyl group and a phenoxypropene moiety. Its structure can be depicted as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 337.42 g/mol |
| Purity | 90% |
| Physical Form | Liquid |
| Hazard Codes | H302, H312, H332 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various pyrrolidine derivatives demonstrated that modifications in the side chains significantly affected their antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Antioxidant activity is another area of interest. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant potential was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing promising results .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. The mechanism of action appears to involve the modulation of NF-kB signaling pathways .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Diabetic Complications : A study synthesized pyrrolidine derivatives to evaluate their effects on advanced glycation end-products (AGEs), which are implicated in diabetic complications. The derivatives demonstrated significant inhibitory effects on AGE formation, indicating potential therapeutic benefits for diabetes management .
- Cancer Research : Another investigation focused on the antiproliferative effects of pyrrolidine derivatives on various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate, and how can purity be optimized?
- Synthesis : Multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Heck reaction) or nucleophilic substitution are common for pyrrolidine derivatives. For example, similar compounds are synthesized via hydrogenation of propenyl intermediates using 10% Pd/C under H₂ .
- Purification : Silica gel column chromatography (hexane:ethyl acetate gradients) effectively isolates the compound. Purity optimization includes monitoring reaction progress via TLC and employing recrystallization with ethanol or methanol .
- Yield Enhancement : Adjusting stoichiometric ratios (e.g., 3.0 equiv of acrylate derivatives) and using Na₂HPO₄ as a mild base minimizes side reactions .
Q. How is the molecular structure of this compound characterized?
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms the (1E)-configuration of the propenyl group. ORTEP-3 can generate 3D structural visualizations .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies pyrrolidine ring protons (δ 1.8–3.5 ppm) and benzyl/vinyl protons (δ 5.1–7.4 ppm). Phenoxy groups show distinct aromatic splitting patterns .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and enol ether C-O (~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
- In vitro vs. In Vivo Discrepancies : Use surface plasmon resonance (SPR) to measure binding kinetics to targets like prolyl endopeptidase. Compare with in vivo efficacy using knockout models to assess metabolic stability .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability. Cross-validate using orthogonal methods like fluorescence polarization .
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., prolyl endopeptidase). The pyrrolidine ring’s conformation and phenoxy group’s π-stacking are critical for binding .
- DFT Calculations : Gaussian 09 optimizes transition states for reactions like ester hydrolysis or alkene hydrogenation. Solvent effects (e.g., ethanol polarity) are modeled using PCM .
Q. What are the key chemical transformations for functionalizing this compound?
- Hydrogenation : The 1E-alkene undergoes selective hydrogenation to yield saturated analogs using Pd/C or Raney Ni .
- Ester Hydrolysis : Basic (NaOH/EtOH) or acidic (HCl/THF) conditions cleave the benzyl ester to carboxylic acids for further derivatization .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents to the pyrrolidine ring, facilitated by Pd(PPh₃)₄ and Cs₂CO₃ .
Data Analysis and Methodological Considerations
Q. How should researchers interpret conflicting crystallographic data for this compound?
- Refinement Protocols : SHELXL’s twin refinement corrects for twinning in high-symmetry crystals. Residual electron density maps identify disordered solvent molecules .
- Validation Tools : CheckCIF (IUCr) flags outliers in bond lengths/angles. Compare with Cambridge Structural Database entries for similar pyrrolidine derivatives .
Q. What analytical techniques differentiate stereoisomers during synthesis?
- Chiral HPLC : Use Chiralpak IA/IB columns with hexane:isopropanol eluents to resolve enantiomers. Retention times correlate with (R) vs. (S) configurations .
- Optical Rotation : Polarimetry ([α]D²⁵) quantifies enantiomeric excess. For example, (S)-isomers of related compounds show [α]D²⁵ = +15° to +30° .
Applications in Drug Discovery
Q. How does the compound’s structure inform its pharmacokinetic profile?
- LogP Prediction : ACD/Labs software estimates logP ~2.8, indicating moderate blood-brain barrier permeability. The phenoxy group enhances lipophilicity .
- Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) identify oxidation hotspots (e.g., allylic positions). Deuterium labeling at vulnerable sites prolongs half-life .
Q. What structural analogs show improved bioactivity?
- Analog Design :
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of benzyl with tert-butyl ester | Increased protease resistance | |
| Substituent at pyrrolidine C2 (e.g., Br) | Enhanced binding to kinase targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
